molecular formula C5H8ClNO2 B14408191 2-Amino-3-hydroxycyclopent-2-en-1-one;hydrochloride CAS No. 82659-07-2

2-Amino-3-hydroxycyclopent-2-en-1-one;hydrochloride

Cat. No.: B14408191
CAS No.: 82659-07-2
M. Wt: 149.57 g/mol
InChI Key: MSAWLNDJMCGJJT-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxycyclopent-2-en-1-one;hydrochloride is a compound that features a five-membered ring structure with both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxycyclopent-2-en-1-one involves a multi-step enzymatic pathway. Initially, succinyl-CoA and glycine are condensed to generate 5-aminolevulinate by a dedicated PLP-dependent ALA synthase. This intermediate is then converted to ALA-CoA through an ALA-AMP intermediate by an acyl-CoA ligase. The ALA-CoA is cyclized to form the desired compound through a novel transformation .

Industrial Production Methods

Industrial production of this compound may involve the use of genetically engineered microorganisms that express the necessary enzymes for its biosynthesis. This method ensures a high yield and purity of the compound, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxycyclopent-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of amino and hydroxyl groups, which are reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions typically occur under mild conditions, ensuring the stability of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield a ketone derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Amino-3-hydroxycyclopent-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound is used to investigate enzyme functions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its presence in natural products with antibiotic properties.

    Industry: The compound is utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxycyclopent-2-en-1-one involves its interaction with specific enzymes and proteins. The compound acts as a substrate for various enzymatic reactions, leading to the formation of bioactive molecules. These molecules can target specific pathways, exerting their effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-hydroxycyclopent-2-en-1-one;hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride component, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

82659-07-2

Molecular Formula

C5H8ClNO2

Molecular Weight

149.57 g/mol

IUPAC Name

2-amino-3-hydroxycyclopent-2-en-1-one;hydrochloride

InChI

InChI=1S/C5H7NO2.ClH/c6-5-3(7)1-2-4(5)8;/h7H,1-2,6H2;1H

InChI Key

MSAWLNDJMCGJJT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C1O)N.Cl

Origin of Product

United States

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